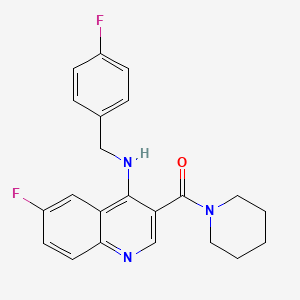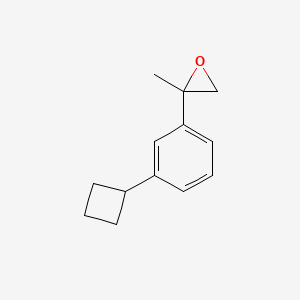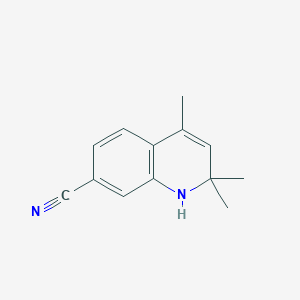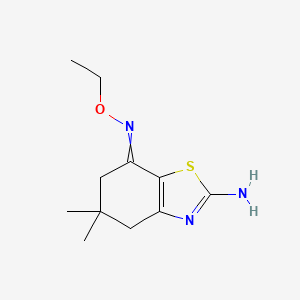
(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a chemical compound with the molecular formula C22H21F2N3O and a molecular weight of 381.427. It belongs to the class of compounds known as fluoroquinolones .
Synthesis Analysis
While the specific synthesis process for this compound is not available, fluoroquinolones are generally synthesized through various structural modifications of the quinolone system . This often involves incorporating substituents into different positions or by means of annelation .Molecular Structure Analysis
The compound contains a quinoline nucleus, which is a nitrogen-containing bicyclic compound . It also has fluorine atoms at specific positions, which is a common characteristic of fluoroquinolones .Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Applications
AMPA Receptor Modulation : A study explored the use of CX516, a modulator of the AMPA receptor, in patients with schizophrenia. Although no significant improvement in psychosis or cognition was observed, this research highlights the interest in quinoline derivatives for modifying neurotransmitter receptor function (Marenco et al., 2002).
NMDA Receptor Antagonism : CERC-301, a GluN2B-selective NMDA receptor antagonist, has been characterized for its pharmacodynamic and pharmacokinetic properties, demonstrating potential for treating major depressive disorder (Garner et al., 2015).
Orexin Receptor Antagonism : SB-649868, an orexin 1 and 2 receptor antagonist, was studied for insomnia treatment, providing insights into its metabolism and the principal routes of excretion (Renzulli et al., 2011).
Pharmacokinetics and Metabolism
Ketanserin Metabolism : Research on ketanserin, a serotonin S2-receptor antagonist, revealed insights into its absorption, metabolism, and excretion pathways, which could inform the pharmacokinetic profiles of structurally related compounds (Meuldermans et al., 1988).
Pharmacokinetics of Quinolones : The study of AM-1155, a new quinolone, in healthy male volunteers provided valuable data on the absorption, metabolism, and excretion of quinolones, which could be relevant for compounds with similar structures (Nakashima et al., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-[(4-fluorophenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c23-16-6-4-15(5-7-16)13-26-21-18-12-17(24)8-9-20(18)25-14-19(21)22(28)27-10-2-1-3-11-27/h4-9,12,14H,1-3,10-11,13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQQQIZUZVOJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2880966.png)


![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)
![2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2880971.png)
![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)

![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2880977.png)


![1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2880982.png)
![2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2880983.png)
![6-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B2880984.png)
![2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2880986.png)
